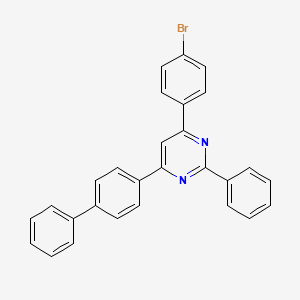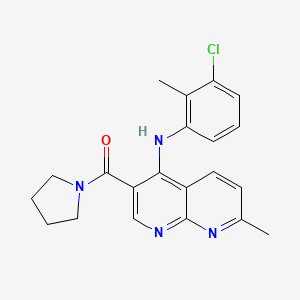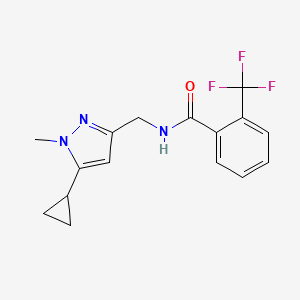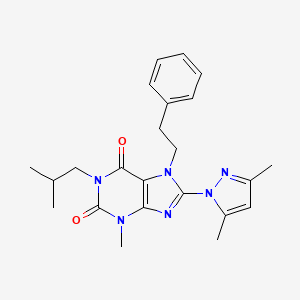![molecular formula C18H19N3O3S2 B2379690 4-methoxy-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide CAS No. 869069-77-2](/img/structure/B2379690.png)
4-methoxy-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-methoxy-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide” is a substituted pyridine with diverse functional groups . Substituted pyridines are important structural motifs found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of substituted pyridines has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using X-ray crystallography . The negative charges are gathered around the O4 and O5 atoms in the sulfonamide group, indicating that this structure is a possible nucleophilic attack site .Chemical Reactions Analysis
The chemical reactions of the compound involve the introduction of various functional groups into the pyridine scaffold . The biological activities and physical properties of pyridine analogs can be improved by introducing these functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound include a boiling point of 799.1±60.0 °C and a density of 1.40±0.1 g/cm3 . The compound is soluble in DMSO but insoluble in water .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Imidazole derivatives, such as the compound , have demonstrated significant antimicrobial properties. Researchers have explored their effectiveness against bacteria, fungi, and other pathogens. Specifically, this compound may inhibit microbial growth by interfering with essential cellular processes. Further studies are needed to elucidate its mechanism of action and optimize its efficacy .
Anti-Inflammatory Potential
Thiazole-containing compounds often exhibit anti-inflammatory effects. The presence of the thiazole ring in this molecule suggests that it might modulate inflammatory pathways. Investigating its impact on cytokine production, immune responses, and inflammation-related enzymes could provide valuable insights .
Analgesic Properties
Compounds with imidazole moieties have been investigated for their analgesic potential. By targeting pain receptors or modulating neurotransmitter release, this compound may offer relief from pain. Preclinical studies could assess its analgesic activity and safety profile .
Antitumor Activity
Imidazole derivatives have attracted attention in cancer research. Their ability to interfere with cell proliferation, angiogenesis, and apoptosis pathways makes them promising candidates for antitumor therapies. Evaluating this compound’s cytotoxicity against cancer cell lines would be informative .
Antidiabetic Effects
Given the increasing prevalence of diabetes, compounds that regulate glucose metabolism are crucial. Thiazole-containing molecules have been explored for their potential antidiabetic properties. Investigating whether this compound affects insulin sensitivity, glucose uptake, or pancreatic function could be worthwhile .
Antiviral Applications
Imidazole-based compounds have shown antiviral activity against various viruses. Researchers have studied their effects on viral replication, entry, and protein synthesis. Assessing this compound’s efficacy against specific viruses (e.g., influenza, herpes simplex) would be valuable .
Direcciones Futuras
The future directions in the study of this compound could involve the development of a robust method allowing the selective introduction of multiple functional groups . This could lead to the synthesis of a wide range of bioactive molecules with improved biological activities and physical properties .
Mecanismo De Acción
Target of Action
The primary targets of the compound are currently unknown. The compound is a complex structure that includes a benzenesulfonamide group, a pyridine ring, and a thiazole ring
Mode of Action
The negative charges are gathered around the o4 and o5 atoms in the sulfonamide group, indicating that this structure is a possible nucleophilic attack site . This suggests that the compound could interact with its targets through nucleophilic substitution reactions.
Biochemical Pathways
Compounds containing similar structures, such asindole derivatives , have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
Based on the biological activities of similar compounds, it could potentially have a wide range of effects, including antiviral, anti-inflammatory, and anticancer effects .
Propiedades
IUPAC Name |
4-methoxy-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-13-17(25-18(21-13)14-4-3-10-19-12-14)9-11-20-26(22,23)16-7-5-15(24-2)6-8-16/h3-8,10,12,20H,9,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZHKFHNABBHIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)CCNS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiazole-4-carboxamide](/img/structure/B2379607.png)
![3-benzyl-2-(isopropylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2379609.png)


![7,8-dimethoxy-2-[(tetrahydro-2-furanylmethyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2379615.png)
![Ethyl 4-[[2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2379616.png)

![3-(benzenesulfonyl)-6-fluoro-N-[(4-methylphenyl)methyl]quinolin-4-amine](/img/structure/B2379620.png)

![N,1-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2379622.png)

![6-benzyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2379627.png)
![4-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2379628.png)
![4-Methyl-6-(4-phenoxyphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)